2-Chlorobenzoyl isothiocyanate
CAS No.: 5067-90-3
Cat. No.: VC6206779
Molecular Formula: C8H4ClNOS
Molecular Weight: 197.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5067-90-3 |
|---|---|
| Molecular Formula | C8H4ClNOS |
| Molecular Weight | 197.64 |
| IUPAC Name | 2-chlorobenzoyl isothiocyanate |
| Standard InChI | InChI=1S/C8H4ClNOS/c9-7-4-2-1-3-6(7)8(11)10-5-12/h1-4H |
| Standard InChI Key | XYPZDEZBMUGRRY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)N=C=S)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
2-Chlorobenzoyl isothiocyanate is defined by the molecular formula C₈H₄ClNOS, comprising a benzoyl group substituted with chlorine at the ortho position and an isothiocyanate group at the carbonyl carbon. The IUPAC name, 2-chlorobenzenecarbonyl isothiocyanate, reflects this substitution pattern . The compound’s InChIKey (XYPZDEZBMUGRRY-UHFFFAOYSA-N) and SMILES notation (ClC1=CC=CC=C1C(=O)N=C=S) provide unambiguous representations of its connectivity and stereoelectronic features .
Crystallographic and Conformational Analysis
X-ray diffraction studies of related acyl isothiocyanates reveal nearly linear N=C=S geometries (bond angle ~170°), with the aromatic ring and carbonyl group adopting coplanar arrangements to maximize conjugation . The chlorine substituent at the 2-position introduces steric hindrance, slightly distorting the planarity of the benzoyl moiety and influencing intermolecular interactions such as hydrogen bonding and π-stacking .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 197.641 g/mol | |
| Density | 1.28 g/cm³ (estimated) | |
| Melting Point | 152°C | |
| Boiling Point | 250°C (decomposes) | |
| Refractive Index | 1.568 |
Synthesis and Production Methodologies
Classical Synthesis Routes
The most widely reported method involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate (KSCN) in anhydrous acetone under inert conditions . This nucleophilic acyl substitution proceeds via an intermediate acyl cyanate, which rearranges to the isothiocyanate:
The reaction typically achieves yields exceeding 85% after recrystallization from ethanol .
Modern Catalytic Approaches
A novel one-pot synthesis employs triphenylphosphine (TPP) and trichloroisocyanuric acid (TCCA) as cooperative catalysts to convert carboxylic acids directly into acyl isothiocyanates . For 2-chlorobenzoic acid, this method utilizes a 1:0.3:0.8:2 molar ratio of TPP:TCCA:acid:KSCN in toluene, achieving 95% yield at ambient temperature . The mechanism involves in situ generation of acyloxyphosphonium intermediates, which react with thiocyanate ions to form the target compound .
Table 2: Comparative Synthesis Metrics
Spectroscopic Characterization
Infrared Spectroscopy
The compound exhibits signature IR absorptions at:
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3329 cm⁻¹: N-H stretching (from decomposition products)
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2150–1800 cm⁻¹: N=C=S asymmetric stretching
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1687 cm⁻¹: C=O stretching of the benzoyl group
Nuclear Magnetic Resonance
¹H NMR (CDCl₃, 300 MHz):
¹³C NMR (CDCl₃):
Mass Spectrometry
Electron ionization (70 eV) produces fragments at:
Reactivity and Functional Applications
Nucleophilic Additions
The electrophilic isothiocyanate group undergoes regioselective additions with:
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Ammonia/Amines: Forms substituted thioureas, e.g., 2-chlorobenzoylthiourea (mp 152°C) .
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Alcohols: Produces thiocarbamates under basic conditions.
Heterocyclic Synthesis
The compound serves as a precursor to:
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Thiazoles: Via Hantzsch synthesis with α-haloketones.
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Benzothiazepines: Through [4+3] cycloadditions with dienes .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s derivatives show promise as:
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Antibiotics: Analogues of the ansamycin class inhibit bacterial RNA polymerase .
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Kinase Inhibitors: Thiourea derivatives exhibit IC₅₀ values <1 μM against EGFR .
Materials Science
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Liquid Crystals: Mesogenic properties arise from planar benzoyl-isothiocyanate cores .
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Polymer Modifiers: Enhances thermal stability in polyurethanes .
Related Compounds and Analogues
2-Chlorobenzoyl Isocyanate (C₈H₄ClNO₂)
A structurally analogous compound (CAS 4461-34-1) where the isothiocyanate group is replaced by isocyanate (-NCO). Exhibits higher reactivity in Curtius rearrangements but lower thermal stability .
2-Chloroethyl Isothiocyanate (C₃H₄ClNS)
A simpler aliphatic isothiocyanate (CAS 6099-88-3) used as a fumigant and crosslinking agent. Synthesized via CS₂ addition to chloroethylamine .
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